molecular formula C20H16N2O2 B137852 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- CAS No. 144246-02-6

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

Cat. No.: B137852
CAS No.: 144246-02-6
M. Wt: 316.4 g/mol
InChI Key: FQLZTPSAVDHUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, also known as 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives have been evaluated for antitumor activity. A study by Paull et al. (1984) highlights their screening against lymphocytic and lymphoid leukemia, emphasizing the importance of the imide side-chain and substituent on the aromatic portion for anticancer activity.

Antimicrobial Activity

Compounds synthesized from 1H-Benz[de]isoquinoline-1,3(2H)-dione have shown promising antimicrobial properties. Kuran et al. (2012) reported significant antibacterial and antifungal activities in several synthesized aminoalkyl derivatives, effective against a range of bacteria and Candida albicans.

Sensor and Photophysical Applications

The compound's derivatives have also been used in sensor and photophysical applications. Staneva et al. (2020) synthesized a novel derivative and studied its photophysical characteristics in organic solvents, along with its sensor ability in detecting pH changes and metal ions.

Chemosensor Systems

1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives are effective in chemosensor systems. Tolpygin et al. (2013) synthesized new derivatives containing an amino group, which showed high selectivity in determining anions.

Catalysis and Polymerization

These compounds have applications in catalysis and polymerization. Anderson et al. (2017) studied the transamination of a derivative, showing its potential in catalytic processes and possibly in laser tissue welding.

Fluorescent Properties

Research by Zhengneng (2012) focused on a water-soluble derivative's fluorescent properties, highlighting its potential in biological labeling and imaging.

Breast Cancer Targeting

A study by Gilbert et al. (2020) found that a naphthalimide analogue of this compound selectively targets breast cancer through the aryl hydrocarbon receptor pathway.

Organic Light-Emitting Device Applications

Derivatives of 1H-Benz[de]isoquinoline-1,3(2H)-dione are used in organic light-emitting devices. Yun et al. (2017) developed red thermally activated delayed fluorescent emitters using this compound as an electron acceptor.

Properties

IUPAC Name

6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLZTPSAVDHUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062453
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2478-20-8, 144246-02-6
Record name Solvent Yellow 44
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2478-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FD&C Yellow 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Solvent Yellow 135
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT YELLOW 44
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM6Y3B8SJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Reactant of Route 3
Reactant of Route 3
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Reactant of Route 4
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Reactant of Route 5
Reactant of Route 5
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Reactant of Route 6
Reactant of Route 6
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Customer
Q & A

Q1: What are the key steps involved in the synthesis of Solvent Yellow 44 as described in the research?

A1: The research outlines a multi-step synthesis of Solvent Yellow 44. First, 4-chloro-1,8-naphthalic anhydride is synthesized by reacting 1,8-naphthalic anhydride with chlorine in water []. This anhydride is then condensed with 2,4-dimethylaniline in acetic acid [, ]. Finally, the product undergoes ammonolysis under pressure to yield Solvent Yellow 44 [, ]. The research explores optimizing these steps for improved yield and reduced environmental impact.

Q2: What factors were identified as crucial for optimizing the yield of Solvent Yellow 44 during the ammonolysis step?

A2: The research highlights several key factors influencing the ammonolysis step's yield. These include reaction temperature, reaction time, and the ratio of ammonia to the precursor compound, N-2′,4′-Dimethyl-phenyl-4-bromo-1,8-naphthalimine (NDNA) []. By carefully controlling these parameters, the researchers were able to achieve yields exceeding 70% [].

Q3: The research mentions using n-amyl alcohol as a solvent during Solvent Yellow 44 synthesis. What advantages does this offer compared to traditional methods?

A3: Utilizing n-amyl alcohol, a high-boiling point solvent, during the synthesis offers several benefits []. Firstly, it eliminates the need for a separate refining step, simplifying the process []. Secondly, this method results in higher yields of Solvent Yellow 44 (over 96% purity) compared to traditional methods, contributing to cost reduction and minimized waste [].

Q4: What are the potential environmental benefits of the optimized Solvent Yellow 44 synthesis methods described in the research?

A4: The research emphasizes environmentally friendly aspects of the optimized synthesis. By using water as a solvent in the initial step and optimizing reaction conditions throughout the process, the researchers aimed to reduce the use of hazardous chemicals and minimize waste generation []. These improvements contribute to a cleaner and more sustainable production process for Solvent Yellow 44.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.